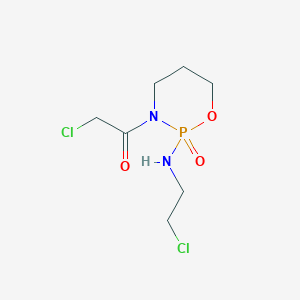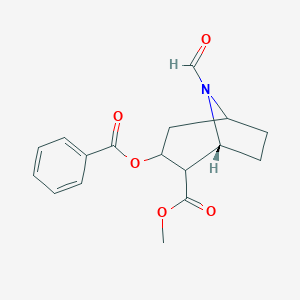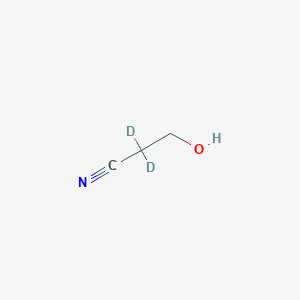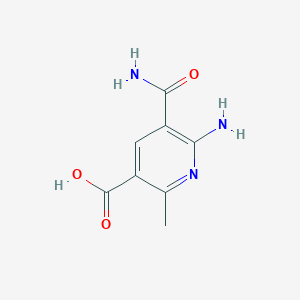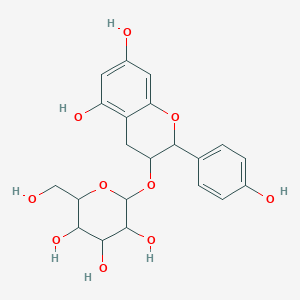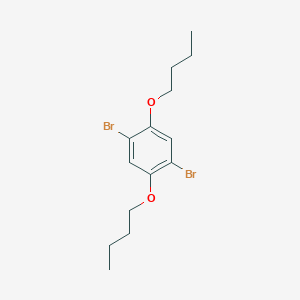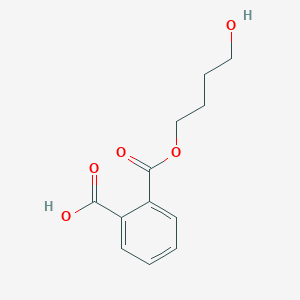
6-Trifluoromethylbenzothiazole
Übersicht
Beschreibung
6-Trifluoromethylbenzothiazole is a useful research compound. Its molecular formula is C8H4F3NS and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PET Cancer Imaging Agents
6-Trifluoromethylbenzothiazole derivatives have been investigated for their potential as PET (Positron Emission Tomography) cancer imaging agents. Specifically, fluorinated 2-arylbenzothiazoles have shown potent and selective inhibitory activity against cancer cell lines like breast, lung, and colon. The study details the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles which could serve as novel probes for imaging tyrosine kinase in cancers (Wang et al., 2006).
Antitumor Activity
Various studies have highlighted the antitumor properties of this compound derivatives. For example, novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts have been prepared and evaluated for their antiproliferative activity against human carcinomas. The compounds have been found to exert significant antitumor activity both in vitro and in vivo, demonstrating selective, cell-specific, and dose-dependent cytotoxic effects (Stojković et al., 2006).
Anticonvulsant Agents
The anticonvulsant effects of this compound derivatives have also been studied. A series of 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles was synthesized and evaluated for their anticonvulsant effect and neurotoxicity in mice. Among the synthesized compounds, certain derivatives were identified as potentially useful and safe therapeutic compounds with promising ED50 and TD50 values, indicating their effectiveness and safety as anticonvulsant agents (Wei et al., 2010).
Dopamine Agonists
This compound derivatives have been explored for their potential as dopamine agonists. For instance, a study synthesized and evaluated the affinity of thiazolobenzopyrans and thiazoloindans for dopamine receptors. Certain compounds showed high affinity for DA D(3) receptors and were found to be interesting candidates for the treatment of Parkinson's disease due to their long-lasting activity and excellent oral availability (van Vliet et al., 2000).
Wirkmechanismus
Target of Action
6-Trifluoromethylbenzothiazole primarily targets voltage-dependent sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus influencing neuronal excitability .
Mode of Action
The compound interacts with its targets by antagonizing voltage-dependent sodium channel currents . This means it inhibits the flow of sodium ions through the channels, thereby reducing the excitability of neurons .
Biochemical Pathways
The antagonism of voltage-dependent sodium channels by this compound affects the neuronal signaling pathways . By inhibiting sodium ion flow, the compound can modulate the action potential of neurons, thereby influencing various downstream effects related to neuronal communication and signaling .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in neuronal excitability due to its antagonism of voltage-dependent sodium channels . This could potentially lead to effects such as neuroprotection, given that overexcitation of neurons can lead to neuronal damage .
Biochemische Analyse
Biochemical Properties
6-Trifluoromethylbenzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit voltage-dependent sodium channels, which are crucial for the propagation of action potentials in neurons . This interaction suggests that this compound could be used as a potential neuroprotective agent. Additionally, it has low binding affinity for GABA and NMDA receptors, indicating its selective interaction with specific biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to antagonize voltage-dependent sodium channel currents, which can affect neuronal excitability and neurotransmission . This compound also impacts gene expression by inhibiting the release of glutamate, a key neurotransmitter involved in excitatory signaling . These effects highlight the potential of this compound in modulating cellular activities and treating neurological disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and modulation of biochemical pathways. It exerts its effects by binding to voltage-dependent sodium channels, thereby inhibiting their activity . This inhibition reduces the influx of sodium ions, which is essential for the generation and propagation of action potentials in neurons. Additionally, this compound affects gene expression by inhibiting the release of glutamate, leading to reduced excitotoxicity and potential neuroprotection . These molecular interactions underline the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective effects by inhibiting voltage-dependent sodium channels and reducing glutamate release . At higher doses, it may cause toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux. For instance, the compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . Additionally, this compound affects metabolite levels by modulating the activity of key metabolic enzymes, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Furthermore, its localization and accumulation within specific tissues are influenced by its binding affinity to cellular proteins and lipids . These interactions determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . Its subcellular distribution is regulated by targeting signals and post-translational modifications that direct it to specific compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULNNISVPSQIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564279 | |
| Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131106-70-2 | |
| Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper provided?
A1: The research paper focuses on describing a method for synthesizing 2-amino-6-trifluoromethylbenzothiazole []. While the paper doesn't delve into the applications of this compound, it provides a crucial foundation for further research by outlining its synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




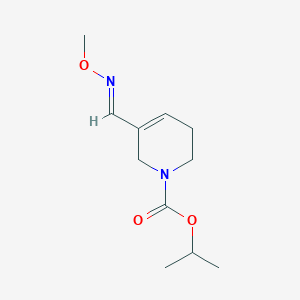
![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)


